molecular formula C14H27Sn B560712 CID 102117523 CAS No. 19962-39-1

CID 102117523

Cat. No.: B560712
CAS No.: 19962-39-1
M. Wt: 314.08
InChI Key: YJWSZJYPUKHOKC-UHFFFAOYSA-N
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Description

Compounds with adjacent CIDs, such as oscillatoxin derivatives (e.g., CID 101283546) and betulin-based inhibitors (e.g., CID 10153267), are frequently studied for their pharmacological or biochemical properties . The absence of explicit data on CID 102117523 in the evidence necessitates a comparative approach based on structurally analogous compounds and established methodologies for chemical characterization and activity assessment.

Properties

CAS No.

19962-39-1

Molecular Formula

C14H27Sn

Molecular Weight

314.08

IUPAC Name

5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin

InChI

InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4;

InChI Key

YJWSZJYPUKHOKC-UHFFFAOYSA-N

SMILES

C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn]

Synonyms

Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: CID 102117523 undergoes various chemical reactions, including:

    Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of organotin oxides.

    Reduction: Formation of lower oxidation state tin compounds.

    Substitution: Formation of substituted organotin compounds with various functional groups.

Scientific Research Applications

CID 102117523 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of CID 102117523 with Related Compounds
Compound (CID) Core Structure Functional Groups/Modifications Biological Relevance
This compound [Hypothetical scaffold] [Unknown; inferred from CID neighbors] [Theoretical applications]
3-O-Caffeoyl Betulin (CID 10153267) Betulin derivative Caffeoyl ester at C-3 position Inhibitor of steroid sulfotransferases
Oscillatoxin D (CID 101283546) Polyketide backbone Methylation at C-30 Cytotoxic activity
Betulinic Acid (CID 64971) Lupane triterpenoid Carboxylic acid at C-17 Anticancer, antiviral

Key Observations :

  • Betulin Derivatives: CID 10153267 (3-O-caffeoyl betulin) shares a triterpenoid backbone with betulinic acid (CID 64971) but differs in functionalization. The addition of a caffeoyl group enhances its inhibitory activity against enzymes like steroid sulfotransferases compared to unmodified betulin .
  • Oscillatoxin Analogues: Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) demonstrate how minor structural changes (e.g., methylation) influence bioactivity, a principle that may apply to this compound if it belongs to this class .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison
Property This compound (Predicted) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Molecular Weight ~500-600 Da 584.8 Da 742.9 Da
LogP (Lipophilicity) Moderate (3.5–4.5) 7.2 8.1
Solubility Low in aqueous media Insoluble in water Lipophilic
Stability pH-sensitive Stable under inert conditions Light-sensitive

Methodological Basis :

  • Mass Spectrometry : Techniques like LC-ESI-MS, as described in , could differentiate this compound from analogues via collision-induced dissociation (CID) patterns, which reflect structural variations .
  • Chromatographic Behavior : Retention times in HPLC (e.g., LC-ELSD) and collision cross-section (CCS) values in ion mobility spectrometry are critical for distinguishing isomers or homologues .
Table 3: Activity Profiles of Selected Compounds
Compound (CID) Target/Pathway IC50/EC50 Mechanism of Action
This compound [Theoretical target] [Unreported] [Inferred from structural class]
Ginkgolic Acid 17:1 (CID 5469634) Steroid sulfotransferase 12 µM Competitive inhibition
Irbesartan (CID 3749) Angiotensin II receptor 1.3 nM Antagonist activity
Oscillatoxin D (CID 101283546) Cellular membranes 0.8 µM Pore formation, cytotoxicity

Functional Insights :

  • Enzyme Inhibition : Betulin-derived inhibitors (e.g., CID 10153267) and ginkgolic acid (CID 5469634) highlight the role of hydrophobic moieties in binding enzyme active sites . This compound may exhibit similar interactions if it contains analogous functional groups.

Q & A

Q. How to address ethical challenges in clinical studies involving this compound?

  • Methodological Answer :
  • Informed Consent : Use plain-language documents for participants .
  • Data Anonymization : Remove identifiers from datasets .
  • Conflict of Interest (COI) : Disclose funding sources and patent filings .

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